molecular formula C13H10FN5O B14927555 N-(2-fluoro-5-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(2-fluoro-5-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14927555
M. Wt: 271.25 g/mol
InChI Key: AYVFCTKSUQWFIK-UHFFFAOYSA-N
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Description

N~2~-(2-FLUORO-5-METHYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-FLUORO-5-METHYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoro-5-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with formamide under reflux conditions to yield the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-FLUORO-5-METHYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~2~-(2-FLUORO-5-METHYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(2-FLUORO-5-METHYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of CDKs can lead to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(2-FLUORO-5-METHYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to the presence of the fluorine-substituted phenyl ring, which enhances its biological activity and specificity towards certain enzymes. This structural feature distinguishes it from other similar compounds and contributes to its potent anticancer properties .

Properties

Molecular Formula

C13H10FN5O

Molecular Weight

271.25 g/mol

IUPAC Name

N-(2-fluoro-5-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C13H10FN5O/c1-8-3-4-9(14)10(7-8)16-12(20)11-17-13-15-5-2-6-19(13)18-11/h2-7H,1H3,(H,16,20)

InChI Key

AYVFCTKSUQWFIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=NN3C=CC=NC3=N2

Origin of Product

United States

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